2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a hexahydroquinoline core, a thiophene ring, and a pyridine moiety
Preparation Methods
The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the hexahydroquinoline core through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. The thiophene ring is then introduced via a cyclization reaction, and the pyridine moiety is added through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent .
Chemical Reactions Analysis
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, enhancing its chemical diversity.
Scientific Research Applications
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: Its chemical properties allow it to be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but lack the hexahydroquinoline core and thiophene ring.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but differ in their overall ring system and functional groups.
Pyrimidine derivatives: These compounds contain a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Properties
CAS No. |
362487-45-4 |
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Molecular Formula |
C21H21N3O2S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-6-3-10-17(22-12)24-21(26)18-13(2)23-14-7-4-8-15(25)19(14)20(18)16-9-5-11-27-16/h3,5-6,9-11,20,23H,4,7-8H2,1-2H3,(H,22,24,26) |
InChI Key |
UIAFVGXJOGXMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CCC3)C |
Origin of Product |
United States |
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